molecular formula C14H19N3O4S B4498560 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

Cat. No.: B4498560
M. Wt: 325.39 g/mol
InChI Key: ONQOAISVFIWSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole typically involves multi-step organic reactions. One common method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of aromatic aldehydes to form the oxazole ring . The reaction conditions often require a base catalyst and can be performed in ionic liquids to enhance yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized oxazole derivatives .

Scientific Research Applications

4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is unique due to its specific structural arrangement, which imparts distinct biological activities and potential therapeutic applications. Its combination of oxazole and pyrrolidine rings, along with the sulfonyl group, differentiates it from other similar compounds .

Properties

IUPAC Name

4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-8-13(10(3)20-15-8)12-6-5-7-17(12)22(18,19)14-9(2)16-21-11(14)4/h12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQOAISVFIWSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 4
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.